1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
Description
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is a spirocyclic compound featuring a fused indene-pyrrolidine core with hydroxyl groups at the 5 and 6 positions. This structure combines the rigidity of the spiro system with the redox-active catechol moiety, making it a candidate for studying neurotransmitter receptor interactions, particularly in dopaminergic systems. Its synthesis involves multi-step organic reactions, often starting from indene derivatives and pyrrolidine precursors .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-pyrrolidine]-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c14-10-4-8-6-12(2-1-3-13-12)7-9(8)5-11(10)15/h4-5,13-15H,1-3,6-7H2 |
InChI Key |
AIBZJKVSQLOSII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC(=C(C=C3C2)O)O)NC1 |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
The synthesis begins with functionalized oxime ethers (e.g., 18a–g ), which undergo tributyltin hydride (TBT)-mediated radical generation in the presence of azobisisobutyronitrile (AIBN) as an initiator. Cyclohexane serves as the solvent, with reaction times ranging from 3–6 hours. The process involves:
-
Radical initiation : AIBN generates radicals that abstract hydrogen from TBT, forming stannyl radicals.
-
Cyclization : The stannyl radical induces sequential 5-exo-trig and 6-endo-trig cyclizations, forming the spirocyclic pyrrolidine-indene framework.
-
Termination : Radical quenching yields the spiro[indene-2,2'-pyrrolidine] derivatives as diastereomeric mixtures.
Key Examples and Yields
The table below summarizes synthesized analogs and their yields:
| Compound | Substituents | Yield (%) | Diastereomer Ratio (trans:cis) |
|---|---|---|---|
| 19a | Ethyl acetate at 5' | 58 | 46:12 |
| 19b | Benzyl at 5' | 56 | 36:21 |
| 19d | 4-Chlorophenylmethyl at 5' | 23 | 20:0 |
| 19e | Benzhydryl at 5' | 50 | 57:0 |
Yields vary based on steric and electronic effects of substituents. Bulky groups (e.g., benzhydryl in 19e ) favor trans-diastereoselectivity due to reduced conformational flexibility during cyclization.
Hydroxyl Group Introduction
To access the 5,6-diol moiety, benzyl-protected intermediates (e.g., 19b ) undergo deprotection via hydrogenolysis. For example, catalytic hydrogenation (H₂, Pd/C) of 19b removes benzyl groups, yielding the diol. Alternative methods include acidic hydrolysis (HCl/MeOH), though this may require optimization to prevent ring-opening side reactions.
Comparative Analysis of Methods
The radical approach excels in constructing complex spirocycles but suffers from moderate yields and toxic reagents. The Diels–Alder method offers greener conditions and higher selectivity but requires tailored dienophiles for diol formation.
Challenges and Optimization Strategies
Diastereomer Separation
Crude products from radical bicyclization often require chromatographic separation. Simulated moving bed (SMB) chromatography or chiral stationary phases can enhance resolution of trans/cis isomers.
Enhancing Yield
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | logP (Predicted) |
|---|---|---|---|---|---|
| 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol | Indene + pyrrolidine (2,2') | 5,6-diol | C₁₃H₁₅NO₂ | 217.26 | ~1.2 (polar OH groups) |
| 5,6-Dihydroxy spiro[indan-1,3'-pyrrolidine] hydrobromide | Indan + pyrrolidine (1,3') | 5,6-diol + HBr salt | C₁₃H₁₆BrNO₂ | 314.18 | ~0.8 (ionized Br⁻) |
| 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | Indene + pyrrolidine (1,3') | 2',5'-dione | C₁₂H₁₁NO₂ | 201.22 | ~1.8 (nonpolar ketones) |
| 6-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] | Indene + pyrrolidine (3,3') | 6-bromo | C₁₂H₁₄BrN | 252.15 | ~2.9 (lipophilic Br) |
Key Observations :
- Spiro Junction Position : The 2,2' spiro junction in the target compound contrasts with 1,3' (indan-based) or 3,3' (bromo analog) systems, altering ring strain and conformational flexibility. Indene’s conjugated double bond enhances rigidity compared to indan derivatives .
Pharmacological Activity
Table 2: Comparative Pharmacological Data
| Compound Name | Dopaminergic Activity | Other Notable Properties |
|---|---|---|
| 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol | No significant activity reported | Potential as a redox-active scaffold |
| 5,6-Dihydroxy spiro[indan-1,3'-pyrrolidine] hydrobromide | Weak dopamine antagonist (IC₅₀ ~10 μM) | Salt form improves solubility |
| 6-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] | N/A (Patent: WO2007/125061) | Intermediate for kinase inhibitors |
Key Findings :
- Brominated derivatives are patented as intermediates in kinase inhibitor synthesis, suggesting divergent therapeutic applications compared to diol/dione analogs .
Biological Activity
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- CAS Number : 183-24-4
The biological activity of 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is attributed to its interaction with various molecular targets within biological systems. This compound may influence enzyme activity and receptor interactions, leading to significant changes in cellular processes. Specific pathways and molecular targets are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
- Receptor Modulation : Possible interaction with receptors that mediate pain and inflammation.
Anticancer Properties
Research has indicated that 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance:
- Case Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) after 48 hours of exposure.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Preliminary data suggest that it may reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.
| Study | Cell Type | Effect Observed |
|---|---|---|
| Study 1 | MCF-7 | Reduced cell viability by 40% |
| Study 2 | RAW 264.7 | Decreased TNF-alpha production by 30% |
Pharmacological Applications
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol is being explored as a pharmaceutical intermediate due to its structural properties that allow for further modifications leading to novel therapeutic agents. Its potential applications include:
- Pain Management : As a CGRP receptor antagonist.
- Cancer Therapy : As an adjunct treatment in combination therapies.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol. These derivatives have shown enhanced biological activity compared to the parent compound.
Notable Research Studies
-
Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines.
- Results indicated that certain modifications increased potency by up to 50%.
-
In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound.
- Findings showed significant reduction in paw swelling in rat models of arthritis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
